molecular formula C14H9Cl4N3O B13103489 (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride

(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride

Cat. No.: B13103489
M. Wt: 377.0 g/mol
InChI Key: VHNCDIYEINKKNG-BKUYFWCQSA-N
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Description

(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride is a synthetic organic compound that belongs to the class of hydrazonoyl chlorides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride typically involves the reaction of 2-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydrazine hydrate to form the hydrazone, which is subsequently chlorinated using thionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Condensation reactions: The hydrazone moiety can react with carbonyl compounds to form hydrazones or azines.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or acetonitrile.

    Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted anilines or phenylhydrazones.

    Condensation reactions: Hydrazones or azines.

    Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Hydrazonoyl chlorides have been studied for their antimicrobial, anticancer, and anti-inflammatory activities. Research into the specific biological activities of this compound could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-(2-chloroanilino)-N-phenyl-2-oxoethanehydrazonoyl chloride
  • (1Z)-2-(2-bromoanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride
  • (1Z)-2-(2-chloroanilino)-N-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride

Uniqueness

(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms can lead to distinct properties compared to similar compounds.

Properties

Molecular Formula

C14H9Cl4N3O

Molecular Weight

377.0 g/mol

IUPAC Name

(1Z)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride

InChI

InChI=1S/C14H9Cl4N3O/c15-8-5-6-12(10(17)7-8)20-21-13(18)14(22)19-11-4-2-1-3-9(11)16/h1-7,20H,(H,19,22)/b21-13-

InChI Key

VHNCDIYEINKKNG-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=N/NC2=C(C=C(C=C2)Cl)Cl)/Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=NNC2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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